DBCO-NH-PEG2-Biotin is synthesized through the conjugation of dibenzocyclooctyne to a polyethylene glycol linker, followed by the attachment of biotin. It is classified as a bioorthogonal reagent, specifically designed for applications in bioconjugation and molecular labeling. The compound is commercially available from various suppliers and is often used in research laboratories for its high specificity and stability in biological systems .
The synthesis of DBCO-NH-PEG2-Biotin typically involves several key steps:
In industrial settings, similar synthetic routes are followed but on a larger scale, incorporating stringent quality control measures to maintain consistency and purity.
DBCO-NH-PEG2-Biotin features a unique molecular structure that includes:
The molecular formula of DBCO-NH-PEG2-Biotin is with a molecular weight of approximately 661.81 g/mol .
DBCO-NH-PEG2-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC), a type of bioorthogonal reaction that does not require copper catalysis. This reaction allows for the formation of a stable triazole linkage between the DBCO moiety and azide-functionalized biomolecules.
Key Aspects of SPAAC:
DBCO-NH-PEG2-Biotin operates through the SPAAC mechanism, where the DBCO component reacts with azide groups to form a stable triazole linkage. This process is termed "bioorthogonal" as it does not interfere with native biological processes. The presence of the biotin moiety allows for strong binding to avidin or streptavidin, facilitating easy detection and purification of conjugated biomolecules .
These properties make DBCO-NH-PEG2-Biotin suitable for various laboratory applications.
DBCO-NH-PEG2-Biotin has diverse applications across multiple scientific disciplines:
Dibenzocyclooctyne-amine-polyethylene glycol₂-biotin (DBCO-NH-PEG₂-Biotin) is a heterobifunctional reagent integrating three critical elements: a strained alkyne DBCO group for copper-free click chemistry, a hydrophilic diethylene glycol (PEG₂) spacer, and a terminal biotin moiety for high-affinity streptavidin binding. This compound (molecular weight: 661.81 Da; chemical formula: C₃₅H₄₃N₅O₆S) enables precise construction of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. Its molecular architecture ensures efficient ternary complex formation while mitigating solubility challenges prevalent in traditional linkers [1] [5].
In PROTAC design, DBCO-NH-PEG₂-Biotin serves as a versatile linker connecting an E3 ubiquitin ligase ligand ("anchor") and a target protein-binding warhead. Its incorporation follows two primary strategies:
Table 1: Comparison of Linker Types in PROTAC Design
| Linker Type | Example | Solubility | Steric Flexibility | Functional Versatility |
|---|---|---|---|---|
| Alkyl chains | Hexane diamine | Low | Limited | Low |
| Polyethylene glycol | DBCO-NH-PEG₂-Biotin | High | Moderate | High |
| Rigid aromatics | Para-aminobenzoic acid | Moderate | Low | Moderate |
The PEG₂ spacer balances flexibility and length (∼15 Å), optimizing distance and orientation between PROTAC domains to facilitate productive ubiquitin transfer. This contrasts with longer PEG chains (e.g., PEG₄–PEG₁₂), which may introduce unproductive flexibility or immunogenicity [9].
The DBCO moiety enables copper-free SPAAC reactions with azides, critical for conjugating biomolecules susceptible to metal-induced denaturation. Key optimization parameters include:
Notably, DBCO-NH-PEG₂-Biotin’s PEG spacer enhances reagent solubility during conjugation, preventing aggregation-driven side reactions common with hydrophobic linkers [6].
The diethylene glycol (PEG₂) unit critically influences conjugate performance through three mechanisms:
Table 2: Impact of PEG Chain Length on Biotin-Streptavidin Binding
| PEG Length (Atoms) | Relative Binding Affinity (%) | Dissociation Half-life (min) | Non-specific Adsorption |
|---|---|---|---|
| 0 (Direct conjugation) | 25 | 3.2 | High |
| PEG₂ (8 atoms) | 100 | 68.5 | Low |
| PEG₄ (12 atoms) | 98 | 70.1 | Very low |
| PEG₁₂ (36 atoms) | 85 | 65.3 | Very low |
Longer PEG chains (e.g., PEG₄–PEG₁₂) further reduce non-specific adsorption but may diminish binding avidity due to entropic penalties. PEG₂ thus represents a compromise ideal for intracellular PROTAC applications where cellular permeability remains critical [5] [10].
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